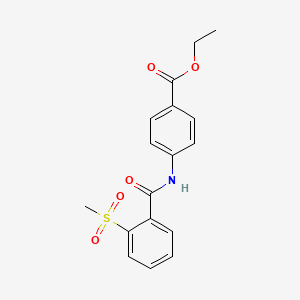

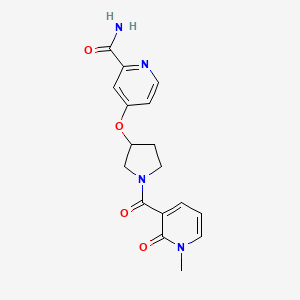

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, also known as EMBB, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EMBB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antitumor agents.

科学的研究の応用

Synthesis of Pyrimidine Derivatives

Pyrimidines are compounds with a wide range of biological activities, and the synthesis of pyrimidine derivatives is important in medicinal chemistry . Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate could potentially be used in the synthesis of these derivatives .

2. Organic Light Emitting Diode (OLED) Applications The compound and its complexes with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates .

Organic Solar Cell (OSC) Applications

The same complexes mentioned above have also been studied for their OSC properties . The energy gap of the compound reduced significantly upon complexation, making it a good electron donor to PCBM .

Charge Transport Applications

Complexation with transition metals such as Pt2+ can tune charge transport in the compound for better performance . The hole transport rate and electron transport rate of the Pt [compound] 2 complex are found to be significantly higher than that of the compound alone .

Biological Activities

Pyrimidine analogs, which this compound could potentially be used to synthesize, have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer activities .

6. Aldehyde Reductase (ALR1) and Aldose Reductase (ALR2) Inhibitors Derivatives of the compound were synthesized and evaluated as ALR1 and ALR2 inhibitors . These enzymes are involved in the polyol pathway of glucose metabolism and have been implicated in diabetic complications .

特性

IUPAC Name |

ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXABSSBXHATCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

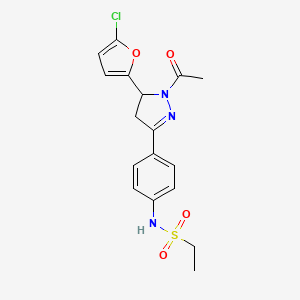

![1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444843.png)

![3-[(5-Bromopyrimidin-2-yl)oxymethyl]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2444844.png)

![1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-2-carboxamide](/img/structure/B2444850.png)

![3,4,5-triethoxy-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2444851.png)

![(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-1-methylindol-2-one](/img/structure/B2444852.png)

![Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B2444856.png)

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)